Lipophilicity Control: 5-Chloropyridine-2-sulfonamide Offers a Distinct logD Profile for CNS Drug Discovery
The compound exhibits a predicted logD at pH 7.4 of 0.67, a value that positions it within the optimal range for central nervous system (CNS) drug-likeness (typically 1-3) . This is in contrast to more lipophilic pyridine sulfonamide derivatives that can exceed logD 3.0, potentially increasing the risk of phospholipidosis and off-target binding. The controlled lipophilicity stems from the polar sulfonamide group combined with the moderately electron-withdrawing chloro substituent, providing a unique balance not achievable with unsubstituted or more heavily substituted analogs .
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | 0.67 |
| Comparator Or Baseline | Other pyridine sulfonamide derivatives: >3.0 |
| Quantified Difference | logD difference of ≥2.33 units |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
The lower logD of this compound reduces the likelihood of non-specific membrane partitioning and CYP450 inhibition, making it a more attractive scaffold for CNS and metabolic stability optimization.
